Latrepirdine dihydrochloride

概要

作用機序

ジメボン二塩酸塩の正確な作用機序は完全には解明されていません。しかし、次のようなことが分かっています。

コリンエステラーゼおよびNMDA受容体の阻害: この二重作用は、神経毒性効果を軽減し、認知機能を改善するのに役立ちます.

L型カルシウムチャネルの阻害: この阻害は、神経保護効果に寄与する可能性があります.

オートファジーの調節: この化合物は、MTOR依存性およびATG5依存性オートファジーを刺激し、細胞内アミロイドβペプチドレベルを低下させます.

類似化合物:

タクリジン: アルツハイマー病のために研究されている別の化合物であり、コリンエステラーゼ阻害作用で知られています.

ドネペジル: アルツハイマー病の治療に広く使用されているコリンエステラーゼ阻害剤.

メマンチン: アルツハイマー病の治療に使用されるNMDA受容体拮抗薬.

ジメボン二塩酸塩の独自性: ジメボン二塩酸塩は、複数の神経伝達物質系を調節する能力と神経保護の可能性を含む、その多面的効果のために独特です . 他の化合物とは異なり、臨床試験ではまちまちな結果を示しており、その作用機序の複雑さとさらなる研究の必要性を示しています .

生化学分析

Biochemical Properties

Latrepirdine Dihydrochloride has shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . It interacts with histaminergic, α-adrenergic, and serotonergic receptors . It also stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion .

Cellular Effects

This compound has demonstrated neuroprotective functions and the ability to enhance cognition in Alzheimer’s and Huntington’s disease models . It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a decrease in intracellular APP metabolites, including Aβ .

Molecular Mechanism

This compound is a potent activator of AMP-activated protein kinase (AMPK) and reduces neuronal excitability . It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a decrease in intracellular APP metabolites, including Aβ .

Temporal Effects in Laboratory Settings

It has been shown that the highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .

Metabolic Pathways

It has been shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .

Transport and Distribution

It has been shown that the highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .

Subcellular Localization

It has been shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .

準備方法

合成経路と反応条件: ジメボン二塩酸塩の合成には、2,8-ジメチル-5-[2-(6-メチルピリジン-3-イル)エチル]-1,2,3,4-テトラヒドロ-γ-カルボリンの調製が含まれます . このプロセスには、対応するラセミ体のシスおよびトランス-1,2,3,4,4a,9b-ヘキサヒドロ誘導体を取得するための活性物質の立体選択的還元が含まれます . これらのジアステレオマーのヘキサヒドロ-γ-カルボリンの構造は、X線構造解析を含むさまざまな物理化学的メソッドを使用して確認されます .

工業生産方法: ジメボン二塩酸塩の工業生産方法は、一般には公開されていません。合成には、通常、標準的な有機合成技術と精製プロセスが含まれ、化合物の純度と効力を保証します。

化学反応の分析

反応の種類: ジメボン二塩酸塩は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 立体選択的還元は、合成における重要なステップであり、シスおよびトランス-ヘキサヒドロ誘導体の生成につながります.

置換: この化合物は、特にピリジル基とテトラヒドロ-γ-カルボリン基を含む置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が、立体選択的還元に使用されます.

置換: さまざまな求核剤と求電子剤を、目的の置換パターンに応じて使用することができます。

主な生成物: これらの反応から生成される主な生成物には、元の化合物のさまざまな立体異性体および誘導体が含まれ、NMR分光法や質量分析などの技術を使用してさらに分析および特性評価することができます。

4. 科学研究への応用

科学的研究の応用

類似化合物との比較

Donepezil: A widely used cholinesterase inhibitor for Alzheimer’s disease treatment.

Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness of Dimebon Dihydrochloride: Dimebon dihydrochloride is unique due to its pleiotropic effects, including its ability to modulate multiple neurotransmitter systems and its potential neuroprotective properties . Unlike other compounds, it has shown mixed results in clinical trials, highlighting the complexity of its mechanism of action and the need for further research .

生物活性

Latrepirdine dihydrochloride, also known as Dimebon, is an antihistamine with a complex pharmacological profile that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of latrepirdine, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Latrepirdine exhibits multiple mechanisms that contribute to its biological activity:

-

Receptor Interactions : Latrepirdine has been shown to inhibit various neurotransmitter receptors, including:

- Histamine Receptors : It demonstrates significant antihistaminic activity (H1 receptor), outperforming traditional antihistamines like diphenhydramine .

- Serotonin Receptors : It inhibits several serotonin receptors (5-HT2C, 5-HT5A, 5-HT6) with varying affinities. Notably, it binds to the human 5-HT6 receptor with a K_i value of 26 nM .

- Dopamine and Norepinephrine Receptors : Latrepirdine also inhibits dopamine (D1, D2S, D3) and norepinephrine receptors, influencing monoamine levels in the brain .

- Neuroprotective Properties : The compound is thought to exert neuroprotective effects by:

- Calcium Channel Modulation : Latrepirdine acts as a calcium channel antagonist, inhibiting potential-dependent currents in neurons .

Pharmacokinetics

Recent studies have investigated the pharmacokinetic properties of different polymorphs of latrepirdine. Polymorph E has been identified as having superior bioavailability compared to other forms:

- Bioavailability Studies : In a study involving male SD rats administered with various polymorphs, polymorph E demonstrated the highest area under the curve (AUC) values in both blood and brain tissues .

- Cognitive Enhancing Effects : In cognitive tests following administration of scopolamine (which induces memory impairment), polymorph E exhibited significant cognitive-enhancing effects, suggesting its potential for treating conditions like Alzheimer's disease .

Research Findings and Case Studies

Several research findings highlight latrepirdine's efficacy in improving cognitive functions and its potential role in disease modification:

- Clinical Trials : A clinical trial evaluated latrepirdine's effects on cognition in patients with Alzheimer's disease. Results indicated improvements in cognitive function and a slowing of disease progression compared to placebo groups .

- Animal Studies : In murine models of neurodegeneration:

- Mechanistic Insights : Research has shown that latrepirdine can inhibit acetylcholinesterase and butyrylcholinesterase activities, further supporting its potential utility in Alzheimer's treatment by enhancing cholinergic transmission .

Summary Table of Biological Activities

特性

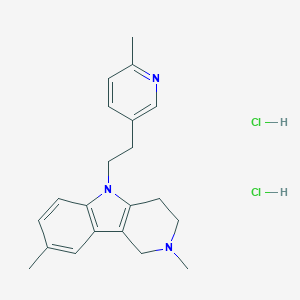

IUPAC Name |

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWLIQOLGOZTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243103 | |

| Record name | Latrepirdine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97657-92-6 | |

| Record name | Latrepirdine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrepirdine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATREPIRDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。